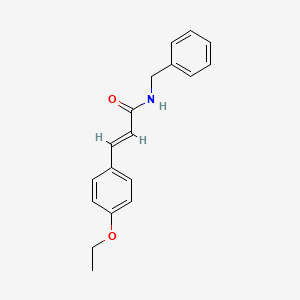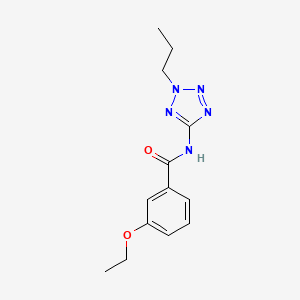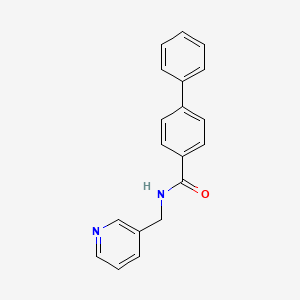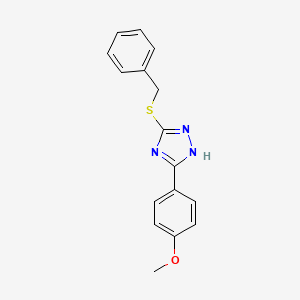![molecular formula C16H12N2O3S B5803061 5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)
5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It also inhibits the growth of cancer cells by interfering with their DNA synthesis and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant activity and can scavenge free radicals. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have antimicrobial activity against various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells. However, the limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are many future directions for scientific research on 5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide. Some of the possible directions include:
1. Further studies on its mechanism of action to better understand its therapeutic potential.
2. Studies to determine its safety and efficacy in animal models and clinical trials.
3. Investigations into its potential use in combination with other anticancer drugs.
4. Studies on its potential use as an antimicrobial agent.
5. Research on its potential use in treating inflammatory diseases.
Conclusion:
In conclusion, this compound has shown potential therapeutic applications in various scientific research studies. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy before it can be used as a therapeutic agent.
Métodos De Síntesis
5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide has been synthesized using different methods. One of the commonly used methods is the reaction between 5-methyl-3-thiophenecarbohydrazide and 4-oxo-4H-chromene-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.
Propiedades
IUPAC Name |
5-methyl-N-[(E)-(4-oxochromen-3-yl)methylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-10-6-11(9-22-10)16(20)18-17-7-12-8-21-14-5-3-2-4-13(14)15(12)19/h2-9H,1H3,(H,18,20)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHUGBNHVRMUDP-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
![N'-[(2-thienylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5803005.png)





![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)

![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)